4-(4-Tert-butylbenzyloxy)benzaldehyde
Description
4-(4-Tert-butylbenzyloxy)benzaldehyde is a benzaldehyde derivative characterized by a tert-butyl-substituted benzyloxy group at the para position of the aromatic ring. This compound is structurally significant due to the electron-donating tert-butyl group, which enhances steric bulk and influences reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . Its synthesis often involves multi-step processes, including oxidation of substituted toluenes or coupling reactions with benzyl halides .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-12H,13H2,1-3H3 |
InChI Key |
XYYDXARDOCJCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylbenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylbenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-[(4-t-Butyl)benzyloxy]benzoic acid
Reduction: 4-[(4-t-Butyl)benzyloxy]benzyl alcohol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-(4-Tert-butylbenzyloxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylbenzyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
The following sections compare 4-(4-Tert-butylbenzyloxy)benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on synthesis, physicochemical properties, reactivity, and applications.
Structural Analogs and Key Differences
Key Observations :
- The tert-butyl group in the target compound necessitates optimized oxidation conditions (e.g., IBX) to achieve high yields .
- Electron-withdrawing groups (e.g., nitro, CF₃) often require harsher reaction conditions but improve stability in downstream applications .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | LogP |
|---|---|---|---|---|
| This compound | 282.36 | 120–122 | Soluble in DCM, THF | 4.2 |
| 4-Benzyloxybenzaldehyde | 212.24 | 80–82 | Soluble in ethanol | 2.8 |
| 4-(4-Nitrophenoxy)benzaldehyde | 243.21 | 145–147 | Poor in water | 3.1 |
| 4-(Trifluoromethyl)benzaldehyde | 174.12 | 35–37 | Miscible in ether | 2.5 |
Key Observations :
- The tert-butyl group increases molecular weight and hydrophobicity (higher LogP), impacting solubility in polar solvents .
- Nitro-substituted analogs exhibit higher melting points due to stronger intermolecular interactions .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
